molecular formula C6H11N3 B13622952 (S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine CAS No. 1268492-91-6

(S)-1-(1-Methyl-1H-iMidazol-2-yl)ethanaMine

Katalognummer: B13622952
CAS-Nummer: 1268492-91-6
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: ADIMIJGUVBPQPB-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chiral, small-molecule building block of significant interest in medicinal chemistry and biochemical research. As a derivative of the imidazole scaffold, which is a fundamental heterocycle in biology, this compound serves as a critical precursor for the synthesis of more complex, biologically active molecules . Imidazole-containing compounds are extensively investigated for their wide range of pharmacological activities. Early research recognized the role of structures like histamine (2-(4-imidazolyl)ethylamine) as messenger molecules, which led to the development of various receptor antagonists . This specific (S)-enantiomer, with its methyl-substituted imidazole ring and chiral amine side chain, is particularly valuable for creating targeted therapies. Its structure is analogous to key components found in potent angiotensin II receptor antagonists, such as eprosartan, and other related compounds that act on the renin-angiotensin system . Furthermore, substituted imidazoles have demonstrated anticonvulsant properties and antifungal activities in research settings . The primary research value of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine lies in its application in designing and synthesizing novel pharmaceutical candidates. Researchers utilize this compound to explore structure-activity relationships (SAR), often by incorporating it into larger molecular frameworks to develop new receptor antagonists or enzyme inhibitors. Its mechanism of action is not intrinsic but is conferred by the final drug molecule it helps to create, which may involve specific binding to histamine receptors, angiotensin II receptors, or other enzymatic targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

1268492-91-6

Molekularformel

C6H11N3

Molekulargewicht

125.17 g/mol

IUPAC-Name

(1S)-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5(7)6-8-3-4-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1

InChI-Schlüssel

ADIMIJGUVBPQPB-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=NC=CN1C)N

Kanonische SMILES

CC(C1=NC=CN1C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine

General Synthetic Approach

The synthesis of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine typically involves the construction of the imidazole core followed by selective methylation and introduction of the ethanamine side chain with stereochemical control. The key steps include:

  • Formation of the imidazole ring via cyclization reactions.
  • Methylation at the N-1 position of the imidazole.
  • Introduction of the chiral ethanamine substituent at the C-2 position.

Detailed Synthetic Routes

Methylation of 2-Aminoimidazole Precursors

One efficient method involves the methylation of 2-aminoimidazole derivatives using sodium hydride and iodomethane in dimethylformamide (DMF) as solvent. Sodium hydride acts as a strong base to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution by iodomethane to yield the N-methylated product. Reaction temperature is typically maintained at low temperatures (around –10 °C) to optimize yield and minimize by-products. Extended reaction times were found to increase side reactions, so reaction monitoring is critical.

Cyclization and Amination

The preparation of the 2-aminoimidazole intermediate can be achieved through hydrazinolysis of substituted precursors under microwave-assisted conditions or conventional heating in acidic media (6 M HCl at 80 °C). After cyclization, the amino group at C-2 is available for further functionalization.

Continuous and Scalable Processes

Recent patents disclose continuous processes for the preparation of imidazolyl ethanamines, emphasizing cost-effectiveness, energy efficiency, and scalability. These processes often involve optimized mixing, controlled temperature profiles, and solvent selection (e.g., N-methylpyrrolidone) to enhance yield and purity while reducing energy consumption.

Catalytic Intramolecular Hydroamidation

Alternative synthetic routes include organocatalytic intramolecular hydroamidation of propargylic ureas, catalyzed by strong organic bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). This method allows for the formation of imidazol-2-one intermediates, which can be further converted to imidazole ethanamines. This approach offers mild conditions (room temperature), high yields, and operational simplicity.

Comparative Analysis of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Sodium hydride/iodomethane methylation NaH, CH3I, DMF, –10 °C ~60-70 High selectivity, scalable Requires careful handling of NaH
Acidic cyclization and amination 6 M HCl, 80 °C, acetylguanidine precursor 96 (intermediate) High purity, well-established Multi-step, requires pH adjustments
Continuous flow process N-methylpyrrolidone solvent, controlled mixing Not specified Energy efficient, scalable Patent protected, less detailed
BEMP-catalyzed hydroamidation BEMP catalyst, CH3CN, room temp Up to quantitative Mild conditions, fast reaction Requires specialized catalyst

Research Findings and Optimization Notes

  • The methylation step is critical for achieving the N-1 methyl substitution; sodium hydride is preferred over other bases like potassium carbonate due to higher efficiency and cleaner reaction profiles.
  • Reaction times longer than necessary lead to increased by-product formation, such as imidazo[1,2-a]imidazole derivatives, which complicate purification.
  • The use of DMF as solvent facilitates solubility of reagents and intermediates, but additional DMF may be required to ensure efficient stirring and reaction homogeneity.
  • Recrystallization from ethanol is an effective purification method to obtain high-purity products.
  • Continuous flow methods improve scalability and reduce energy consumption, making them attractive for industrial applications.
  • Organocatalytic methods offer environmentally benign alternatives with high yields and mild conditions, supporting green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The table below compares (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine with structurally related compounds, emphasizing substituent variations, stereochemistry, and functional roles.

Compound Name Molecular Formula Key Substituents Key Features Pharmacological Activity Reference
(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine C₆H₁₁N₃ 2-imidazolyl, S-configuration ethanamine Chiral center, potential for enantioselective binding Not explicitly reported (likely intermediate)
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine C₁₆H₂₁N₃ Piperidine, phenyl, 2-imidazolylmethyl mGluR2 positive allosteric modulator; high selectivity for CNS targets Antipsychotic candidate
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine HCl C₆H₁₂ClN₃S Thioether linkage, hydrochloride salt Enhanced solubility due to HCl; sulfur may alter redox properties Not reported (structural studies)
2-(1H-Imidazol-1-yl)ethanamine C₅H₉N₃ 1-imidazolyl ethanamine Positional isomer (1- vs. 2-imidazolyl); reduced steric hindrance Intermediate for histamine receptor ligands
1-(5-Phenyl-1H-imidazol-2-yl)ethanamine C₁₁H₁₃N₃ 5-phenyl-imidazolyl, ethanamine Aromatic phenyl group enhances π-π stacking; potential CNS activity Synthetic intermediate for bioactive molecules

Key Differences and Implications

Substituent Position and Chirality
  • The 2-imidazolyl group in the target compound contrasts with 1-imidazolyl in 2-(1H-imidazol-1-yl)ethanamine .
  • The S-configuration in the target compound may confer enantioselectivity in binding, unlike non-chiral analogues like 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanamine .
Functional Group Modifications
  • Thioether vs. Amine : The sulfur atom in 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine HCl introduces polarizability and redox sensitivity, unlike the ethanamine group in the target compound .
  • Phenyl Substituents : The 5-phenyl group in 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine enhances hydrophobicity and may improve blood-brain barrier penetration compared to the methyl group in the target compound .
Pharmacokinetic and Physicochemical Properties
  • Solubility : The hydrochloride salt in 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethanamine HCl improves aqueous solubility, a property absent in the free-base target compound .
  • Lipophilicity : The piperidine and phenyl groups in 1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine increase logP values, favoring CNS penetration .

Biologische Aktivität

(S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine, also known as S-methyl-imidazole-ethanamine, is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H10N2
  • Molecular Weight : 98.15 g/mol
  • CAS Number : 616-47-7
  • Structure : The compound features an imidazole ring, which is known for its role in various biological processes.

Imidazole-containing compounds, including (S)-1-(1-Methyl-1H-imidazol-2-yl)ethanamine, are known to exhibit several biological activities:

  • Enzymatic Catalysis : Imidazole groups are often involved in enzymatic active sites, particularly in histidine residues, facilitating acid-base catalysis and nucleophilic attacks in biochemical reactions .
  • Receptor Interactions : Compounds with imidazole moieties have shown potential in interacting with various receptors, including the insulin-like growth factor 1 receptor (IGF-1R), which is significant in cancer biology .

Antitumor Activity

Research indicates that imidazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have demonstrated that certain imidazole-based compounds exhibit potent inhibitory activity against IGF-1R, leading to reduced cell proliferation in cancer cell lines .

Neuroprotective Effects

Some studies suggest that imidazole derivatives may possess neuroprotective properties. For example, they may inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. The S-enantiomer of certain imidazole compounds has shown superior MAO-B inhibitory activity compared to its racemate, indicating a potential therapeutic application in treating conditions like Parkinson's disease .

Study on IGF-1R Inhibition

A study conducted by researchers at the University of Medicine explored the effects of S-methyl-imidazole derivatives on IGF-1R. The findings revealed that these compounds significantly reduced IGF-1R activity in vitro, leading to decreased proliferation rates of tumor cells. The most potent derivative had an IC50 value of 21 nM .

CompoundIC50 Value (nM)Effect on Cell Proliferation
S-Methyl-Imidazole Derivative 121Significant reduction
S-Methyl-Imidazole Derivative 246Moderate reduction

Neuroprotective Study

In a separate study focusing on neuroprotection, researchers evaluated the effects of S-methyl-imidazole on neuronal cultures exposed to neurotoxic agents. The results indicated that treatment with this compound led to a marked decrease in cell death and increased cell viability compared to controls .

Q & A

Q. What strategies optimize synthetic pathways for scalability in academic settings?

  • Flow Chemistry: Implement continuous flow reactors to improve yield and reduce reaction times .
  • Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ni) for stereoselective amination steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.